3-(2-Piperidinoethyl)-5-methylisoxazole hydrochloride
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Overview
Description
3-(2-Piperidinoethyl)-5-methylisoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Piperidinoethyl)-5-methylisoxazole hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 5-methylisoxazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with piperidine to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Piperidinoethyl)-5-methylisoxazole hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in assays to investigate its interaction with biological targets and its impact on cell viability and function.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique chemical properties make it valuable in the synthesis of high-performance materials and additives.
Mechanism of Action
The mechanism of action of 3-(2-Piperidinoethyl)-5-methylisoxazole hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-(2-Piperidinoethyl)-5-methylisoxazole
- 3-(2-Piperidinoethyl)-5-ethylisoxazole
- 3-(2-Piperidinoethyl)-5-phenylisoxazole
Comparison: Compared to similar compounds, 3-(2-Piperidinoethyl)-5-methylisoxazole hydrochloride exhibits unique properties due to the presence of the hydrochloride group. This group enhances the compound’s solubility in water, making it more suitable for biological and medicinal applications. Additionally, the methyl group at the 5-position of the isoxazole ring contributes to its distinct chemical reactivity and interaction with molecular targets.
Properties
CAS No. |
946-96-3 |
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Molecular Formula |
C11H19ClN2O |
Molecular Weight |
230.73 g/mol |
IUPAC Name |
5-methyl-3-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-10-9-11(12-14-10)5-8-13-6-3-2-4-7-13;/h9H,2-8H2,1H3;1H |
InChI Key |
UGJGHXYILFBNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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